molecular formula C22H15ClN4O4 B2596979 2-amino-N-(2-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide CAS No. 904267-16-9

2-amino-N-(2-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide

Cat. No.: B2596979
CAS No.: 904267-16-9
M. Wt: 434.84
InChI Key: NSAHRSRRNFODOB-UHFFFAOYSA-N
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Description

2-amino-N-(2-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide is a synthetic organic compound that belongs to the indolizine family Compounds in this family are known for their diverse biological activities and potential applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indolizine Core: This can be achieved through cyclization reactions involving suitable precursors.

    Functional Group Introduction:

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino or nitro groups.

    Reduction: Reduction reactions could target the nitro group, converting it to an amino group.

    Substitution: The chlorophenyl group could participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups onto the chlorophenyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, compounds with similar structures have been studied for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents. The specific biological activity of this compound would need to be determined through experimental studies.

Medicine

Potential medicinal applications could include the development of new drugs for treating various diseases. The compound’s structure suggests it could interact with biological targets in unique ways, making it a candidate for drug discovery programs.

Industry

In industry, this compound could be used in the development of new materials, agrochemicals, or as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-amino-N-(2-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Pathway Interference: Affecting biochemical pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    2-amino-N-(2-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide: Similar compounds might include other indolizine derivatives with different substituents.

    Comparison: Compared to other indolizine derivatives, this compound’s unique combination of functional groups could confer distinct chemical and biological properties, making it valuable for specific applications.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which could result in unique reactivity and biological activity. This makes it a potentially valuable compound for research and development in various fields.

Properties

IUPAC Name

2-amino-N-(2-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN4O4/c23-15-8-1-2-9-16(15)25-22(29)18-17-10-3-4-11-26(17)20(19(18)24)21(28)13-6-5-7-14(12-13)27(30)31/h1-12H,24H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSAHRSRRNFODOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC(=CC=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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